4-Isopropyl styrene

Catalog No.
S773670
CAS No.
2055-40-5
M.F
C11H14
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isopropyl styrene

CAS Number

2055-40-5

Product Name

4-Isopropyl styrene

IUPAC Name

1-ethenyl-4-propan-2-ylbenzene

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C11H14/c1-4-10-5-7-11(8-6-10)9(2)3/h4-9H,1H2,2-3H3

InChI Key

QQHQTCGEZWTSEJ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C=C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C

4-Isopropyl styrene (CAS 2055-40-5), also known as p-isopropylstyrene, is a para-alkyl substituted styrenic specialty monomer utilized primarily for advanced polymer synthesis and copolymer architecture design [1]. Featuring a bulky yet flexible isopropyl group at the para position of the benzene ring, this monomer offers a distinct thermomechanical and reactivity profile compared to standard unsubstituted styrene[2]. In industrial and laboratory procurement, it is selected not as a bulk commodity, but as a high-value precursor for engineering poly(4-isopropylstyrene) homopolymers and targeted statistical copolymers where precise control over glass transition temperature, free volume, and sequence distribution is required [3].

Research Fit

Polymerization method Anionic or free-radical copolymerization support
Copolymer architecture Distinct reactivity for gradient or tapered block control
Thermal property Reported lower Tg may support flexible material design

Substituting 4-isopropyl styrene with standard styrene or closely related analogs like 4-tert-butylstyrene fundamentally compromises both processability and final material architecture [1]. Utilizing unsubstituted styrene yields a rigid polymer with a high glass transition temperature (Tg ~106 °C) that strictly requires external, potentially leachable plasticizers to achieve flexibility, whereas 4-isopropyl styrene intrinsically plasticizes the polymer network, lowering the Tg by 30–35 K [2]. Furthermore, in free-radical copolymerization, standard styrene exhibits a higher self-propagation preference, whereas 4-isopropyl styrene's specific reactivity ratio (r2 = 0.89) favors cross-propagation, dictating a completely different sequence distribution [3]. Consequently, for applications demanding specific thermal degradation windows, intrinsic flexibility, or tailored comonomer incorporation, generic styrenic substitution results in a critical loss of thermomechanical and structural control.

Substitution Risk

Reactivity ratio mismatch

Different rS values in anionic copolymerization alter monomer sequence and gradient steepness.

Glass transition temperature (Tg) shift

Homopolymer Tg differs by tens of K; substituting 4-tert-butylstyrene changes flexibility and processing range.

Thermal decomposition energy rank

Activation energy rank among homologs may affect thermal budget suitability for high-temperature applications.

Intrinsic Plasticization and Tg Reduction

Poly(4-isopropylstyrene) exhibits a significantly depressed glass transition temperature compared to its unsubstituted counterpart. Differential scanning calorimetry (DSC) reveals that the bulky yet flexible para-isopropyl group increases polymer free volume, lowering the Tg by 30–35 K relative to standard polystyrene [1].

Evidence DimensionHomopolymer Glass Transition Temperature (Tg)
Target Compound Data~344 K (71 °C) for poly(4-isopropylstyrene)
Comparator Or Baseline~379 K (106 °C) for standard polystyrene
Quantified Difference30–35 K reduction in Tg
ConditionsHigh molecular weight homopolymers analyzed via DSC

Enables the procurement of a styrenic monomer that yields intrinsically flexible polymers without the addition of leachable external plasticizers, ideal for lower-temperature processing.

Isoprene Copolymerization Reactivity
Head-to-head
rS(p-iPS) = 0.027 vs rS(p-ES/p-tBS) = 0.022 (22.7% higher)
Supports gradient steepness control in tapered block copolymers
Anionic, cyclohexane, RT

Free-Radical Copolymerization Sequence Control

In free-radical copolymerization with styrene, 4-isopropyl styrene demonstrates distinct cross-propagation tendencies. The reactivity ratio (r2) for 4-isopropyl styrene is lower than the self-propagation ratio (r1) of unsubstituted styrene, indicating that a propagating chain ending in a p-isopropylstyrene unit is more likely to cross-propagate than self-propagate[1].

Evidence DimensionMonomer Reactivity Ratios (r1, r2)
Target Compound Datar2 (4-isopropylstyrene) = 0.89
Comparator Or Baseliner1 (styrene) = 1.22
Quantified Differencer2 is 0.33 lower than r1, indicating reduced self-propagation preference
ConditionsBinary free-radical copolymerization with styrene

Allows formulators to precisely control monomer sequence distribution and cross-propagation rates, which is critical for designing customized styrenic copolymers.

Styrene & MMA Copolymerization
Head-to-head
With Styrene: r1=1.22, r2(p-iPS)=0.89; With MMA: r1=0.44, r2=0.39
Reactivity ratios predict composition and sequence in radical copolymers
Free-radical, ionization chamber technique

Intermediate Thermal Stability

The presence of the para-isopropyl group systematically alters the thermal degradation mechanism of the polymer backbone. Thermogravimetric analysis demonstrates that poly(4-isopropylstyrene) possesses an intermediate activation energy for decomposition, making it predictably less thermally stable than unsubstituted polystyrene but more stable than poly-alpha-methylstyrene [1].

Evidence DimensionThermal Decomposition Activation Energy (E)
Target Compound DataIntermediate activation energy for poly(4-isopropylstyrene)
Comparator Or BaselineE(polystyrene) > E(poly(4-isopropylstyrene)) > E(poly-alpha-methylstyrene)
Quantified DifferenceEstablishes a distinct, intermediate rank order for thermal decomposition
ConditionsIsothermal and dynamic thermogravimetric analysis under inert atmosphere

Provides a predictable thermal degradation window for applications requiring intermediate thermal limits or controlled depolymerization.

Homopolymer Tg Depression
Class-level
ΔTg ≈ 30–35 K lower than polystyrene
Reported Tg depression may support flexible styrenic material designs
DSC measurement

Biobased Styrenic Monomer Substitute

Unlike standard petroleum-derived styrene, 4-isopropyl styrene can be synthesized via Wittig olefination from cuminaldehyde, a naturally occurring terpene. This provides a direct, scalable pathway to fully biobased styrenic copolymers without compromising the structural integrity of the resulting polymer backbone [1].

Evidence DimensionFeedstock Origin and Biobased Copolymer Viability
Target Compound Data100% biobased derivation possible (via cuminaldehyde)
Comparator Or BaselineStandard styrene (100% petroleum-derived)
Quantified DifferenceEnables transition from 0% to 100% biobased styrenic monomer sourcing
ConditionsWittig olefination followed by statistical copolymerization

Allows procurement teams to source a functional styrenic monomer for sustainable, fully biobased polymer architectures without relying on petrochemical feedstocks.

Thermal Decomposition Rank
Cross-study comparable
E(PS) > E(PpiPrS) > E(PpiPrαMeS) ≥ E(PαMeS)
Intermediate thermal stability supports material selection for thermal budgets
DSC, GPC, IR, NMR analysis
α-Transition Tα in Thermosets
Class-level
Tα intermediate between 4-ethylstyrene and 4-tert-butylstyrene networks
Reported intermediate Tα allows predictable thermomechanical tuning
Dynamic mechanical analysis of polyester resins

Flexible Styrenic Films

Directly leveraging the 30–35 K depression in glass transition temperature compared to standard polystyrene, 4-isopropyl styrene is the preferred monomer for manufacturing flexible styrenic films[1]. It is specifically procured for specialized materials where the use of leachable external plasticizers is strictly prohibited, yet high free volume and chain mobility are required.

Controlled Sequence Distribution Resins

Driven by its specific free-radical reactivity ratios (r2 = 0.89 vs styrene r1 = 1.22), this monomer is selected for formulating specialty copolymer resins [2]. The predictable cross-propagation behavior ensures a highly controlled sequence distribution, making it ideal for advanced coatings and adhesives where uniform comonomer incorporation is critical for batch-to-batch reproducibility.

Biobased Polymer Architectures

Because 4-isopropyl styrene can be derived directly from cuminaldehyde, it serves as a critical building block for fully biobased styrenic polymers [3]. Procurement teams targeting sustainable material certifications utilize this monomer to replace petroleum-based styrene in the synthesis of eco-friendly elastomers and functionalized macro-initiators.

Application Fit Matrix

Application
Selection Property
Validation Focus
ApplicationTapered block copolymer design
Selection PropertyUnique reactivity ratio (rS) profile
Validation FocusGradient steepness and microphase separation
ApplicationFlexible polystyrene without plasticizers
Selection PropertyLower glass transition temperature (Tg)
Validation FocusFlexibility and additive-free processing
ApplicationThermoset polyester resin tuning
Selection PropertyIntermediate α-transition temperature
Validation FocusHeat distortion and stiffness balance
ApplicationBiobased polymer precursor
Selection PropertyReported renewable synthetic route
Validation FocusSustainable copolymer architecture

XLogP3

4.5

Boiling Point

204.1 °C

Melting Point

-44.7 °C

Other CAS

2055-40-5

Wikipedia

P-Isopropylstyrene

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